molecular formula C19H20F2N2O5S2 B2361380 N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 690249-32-2

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2361380
CAS No.: 690249-32-2
M. Wt: 458.49
InChI Key: CRIFBUPLEGVABT-UHFFFAOYSA-N
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Description

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzamide core structure that is strategically functionalized with both difluoromethylsulfonyl and piperidin-1-ylsulfonyl moieties. This specific combination of substituents is often explored in the design of biologically active molecules, particularly as potential antagonists for neurological targets. Compounds with similar structural features, specifically those containing difluoromethyl and sulfonyl groups, have demonstrated potent activity as antagonists for the 5-HT6 receptor (5-HT6R), a promising target for addressing cognitive deficits associated with conditions like Alzheimer's disease . The incorporation of a difluoromethyl group is a common strategy in modern drug design, as it can significantly improve a compound's metabolic stability and overall pharmacokinetic profile, leading to better bioavailability and exposure in preclinical models . Researchers can utilize this compound as a key intermediate or a reference standard in projects aimed at developing novel therapies for cognitive disorders. Its structure offers a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(difluoromethylsulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O5S2/c20-19(21)29(25,26)16-9-7-15(8-10-16)22-18(24)14-5-4-6-17(13-14)30(27,28)23-11-2-1-3-12-23/h4-10,13,19H,1-3,11-12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIFBUPLEGVABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Benzoic Acid Derivatives

The piperidinylsulfonyl group is introduced via nucleophilic substitution on a sulfonyl chloride intermediate. A representative route involves:

  • Chlorosulfonation of 3-Nitrobenzoic Acid :
    Treatment with chlorosulfonic acid at 0–5°C yields 3-nitrobenzenesulfonyl chloride.
  • Nucleophilic Displacement with Piperidine :
    Reacting the sulfonyl chloride with piperidine in dichloromethane (DCM) at room temperature produces 3-nitro-N-(piperidin-1-yl)benzenesulfonamide. Catalytic triethylamine (Et₃N) facilitates deprotonation.
  • Reduction of Nitro Group :
    Hydrogenation over palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine, yielding 3-(piperidin-1-ylsulfonyl)aniline.
  • Oxidation to Carboxylic Acid :
    The aniline is diazotized and hydrolyzed to 3-(piperidin-1-ylsulfonyl)benzoic acid using copper(I) oxide in aqueous sulfuric acid.
  • Conversion to Acid Chloride :
    Thionyl chloride (SOCl₂) in refluxing toluene converts the carboxylic acid to the corresponding benzoyl chloride.

Key Data :

  • Yield for sulfonation: 72–85%.
  • Piperidine displacement efficiency: >90% under anhydrous conditions.

Synthesis of 4-((Difluoromethyl)sulfonyl)aniline

Difluoromethylsulfonation via Radical Pathways

The difluoromethylsulfonyl group is installed using chlorodifluoromethane (ClCF₂H) as a CF₂H source:

  • Thiolation of 4-Nitrothiophenol :
    4-Nitrothiophenol reacts with ClCF₂H in the presence of potassium carbonate (K₂CO₃) to form 4-nitrobenzenesulfanyldifluoromethane.
  • Oxidation to Sulfone :
    Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfide to 4-nitrobenzenesulfonyldifluoromethane.
  • Nitro Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-((difluoromethyl)sulfonyl)aniline.

Optimization Notes :

  • Radical initiators like azobisisobutyronitrile (AIBN) improve ClCF₂H incorporation.
  • Oxidation yields exceed 90% when using H₂O₂ in acetic acid at 60°C.

Amide Coupling and Final Assembly

Carbodiimide-Mediated Coupling

The benzoyl chloride and aniline derivative are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOAT):

  • Reaction Conditions :
    • Solvent: Anhydrous DMF or dichloromethane.
    • Base: Triethylamine (3 eq).
    • Temperature: 0°C to room temperature.
  • Mechanism :
    EDCI activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the aniline’s amine group. HOAT suppresses racemization and enhances coupling efficiency.

Yield : 65–78% after purification by recrystallization (ethanol/water).

Alternative Coupling Methods

  • Mixed Carbonate Method :
    Using isobutyl chloroformate and N-methylmorpholine yields comparable results but requires stringent moisture control.
  • Enzyme-Catalyzed Coupling :
    Lipases (e.g., Candida antarctica) in organic solvents offer greener alternatives but with lower yields (45–55%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.94 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (s, 2H, SO₂NH₂), 3.65 (m, 4H, piperidine-H), 1.55 (m, 6H, piperidine-H).
  • ¹⁹F NMR (376 MHz, DMSO-d₆):
    δ -112.4 (s, CF₂H).
  • HRMS :
    [M + H]⁺ calculated for C₁₉H₂₀F₂N₂O₅S₂: 491.09; found: 491.08.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis :
    C: 46.53%, H: 4.10%, N: 5.71% (theoretical); C: 46.50%, H: 4.12%, N: 5.68% (observed).

Challenges and Optimization Opportunities

Regioselectivity in Sulfonation

Competing sulfonation at alternative positions (e.g., para to the carboxylic acid) necessitates careful control of reaction temperature and stoichiometry.

Stability of Difluoromethylsulfonyl Group

The CF₂H moiety is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous solvents are critical during coupling.

Scalability Considerations

  • Cost of Chlorodifluoromethane : Substituting ClCF₂H with cheaper CF₂Br₂ or CF₂I₂ is under investigation.
  • Catalyst Recycling : Pd/C recovery in nitro reductions improves process sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(trifluoromethyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
  • N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and enzyme inhibitory activities, supported by case studies and detailed research findings.

Chemical Structure

The molecular formula of this compound is C17H17F2N3O3S2C_{17}H_{17}F_2N_3O_3S_2, with a molecular weight of 385.5 g/mol. The compound features a piperidine ring substituted with sulfonyl groups, which are critical for its biological activity.

1. Antibacterial Activity

Research has demonstrated that compounds containing sulfonamide and piperidine moieties exhibit notable antibacterial properties. In a study evaluating various derivatives, several showed strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth. For instance, derivatives with similar structural features were reported to have IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains .

2. Antitumor Activity

The compound's potential as an antitumor agent has been investigated through structure-activity relationship (SAR) studies. For example, benzamide derivatives similar to this compound have shown significant inhibitory effects in HepG2 cancer cells, with IC50 values as low as 0.12 µM, indicating strong apoptotic activity through the upregulation of cleaved caspase-3 and HIF-1α pathways .

3. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it demonstrates potent inhibition of acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating conditions like Alzheimer's disease and urea cycle disorders, respectively. In related studies, compounds with similar structures exhibited strong AChE inhibition with IC50 values significantly lower than standard inhibitors .

Case Study 1: Antibacterial Screening

A series of synthesized piperidine derivatives were screened for antibacterial activity against multiple strains. The results indicated that compounds featuring the difluoromethyl sulfonyl group had enhanced efficacy against gram-positive bacteria compared to controls like ciprofloxacin.

Case Study 2: Antitumor Mechanism Elucidation

In vitro studies on HepG2 cells revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation. This underscores the potential of this compound in cancer therapeutics.

Summary of Biological Activities

Activity Target IC50 Values (µM) Reference
AntibacterialSalmonella typhi, Bacillus subtilis0.63 - 6.28
AntitumorHepG2 Cells0.12 - 0.13
AChE InhibitionAcetylcholinesterase< 5
Urease InhibitionUrease< 10

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis typically involves sulfonylation of aromatic amines and coupling reactions. For example:

  • Step 1 : Sulfonylation of 4-aminophenyl derivatives using difluoromethylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0°C to RT, with triethylamine as a base) .
  • Step 2 : Piperidine sulfonylation via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent side reactions .
  • Optimization : Microwave-assisted synthesis or flow chemistry can enhance yield and purity by improving reaction kinetics and reducing byproducts .
    • Analytical Validation : Confirm intermediate structures via 1H NMR^1 \text{H NMR} (e.g., characteristic peaks for piperidine at δ 2.5–3.5 ppm) and LC-MS for molecular weight verification .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use reversed-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>98% by area normalization) .
  • NMR Spectroscopy : 19F NMR^{19} \text{F NMR} is essential for confirming the difluoromethylsulfonyl group (δ -110 to -120 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ with <5 ppm error) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in targeting BCL-XL or other apoptosis-related proteins?

  • Methodological Answer :

  • PROTAC Design : Link the compound to E3 ligase ligands (e.g., VHL or CRBN) via PEG-based spacers to induce BCL-XL degradation. Validate degradation efficiency via Western blot (e.g., 50% reduction at 100 nM) .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (KdK_d) for BCL-XL .
  • Contradiction Analysis : If conflicting binding data arise, compare assay conditions (e.g., buffer pH, temperature) and confirm protein folding via circular dichroism .

Q. What strategies are effective in resolving solubility limitations for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Test DMSO/PEG 400 (10:90) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide nitrogen to improve bioavailability .
  • In Vivo Validation : Monitor plasma stability via LC-MS/MS and compare pharmacokinetic profiles (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}) across formulations .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against kinase targets?

  • Methodological Answer :

  • Analog Synthesis : Replace the piperidine sulfonamide with morpholine or thiomorpholine to assess steric/electronic effects .
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify off-target effects (e.g., IC₅₀ for PKCα vs. JAK3) .
  • Crystallography : Solve co-crystal structures with target kinases (e.g., PDB deposition) to guide rational modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across biological assays?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. MDA-MB-231 for breast cancer) and incubation times (e.g., 48 vs. 72 hours) .
  • Control Compounds : Include reference inhibitors (e.g., ABT-199 for BCL-2) to calibrate assay sensitivity .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across labs and identify outliers .

Comparative Studies

Q. What computational methods are recommended for predicting off-target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against the Human Proteome Atlas .
  • Machine Learning : Train models on ChEMBL data to predict ADMET properties and prioritize analogs .
  • Validation : Cross-check predictions with experimental data from thermal shift assays (e.g., ΔTₘ > 2°C indicates binding) .

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